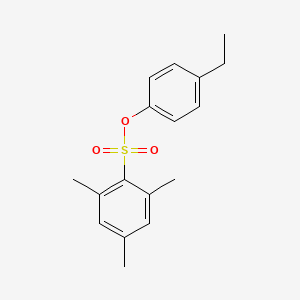
1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, similar to the compound , involves comprehensive structure-activity relationship (SAR) work to identify potent and selective inhibitors. For instance, Penning et al. (1997) described the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, highlighting the process of identifying compounds with acceptable pharmacokinetic profiles through modifications to introduce potential metabolic sites (Penning et al., 1997).
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) have been used to analyze the molecular structure of similar sulfonamide compounds. Govindasamy and Gunasekaran (2015) conducted a detailed analysis of the molecular structural parameters and vibrational frequencies of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, providing insights into the molecular electrostatic potential and intramolecular contacts using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, Zhu et al. (2014) developed a selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones, highlighting the migrations of sulfonyl groups to different positions controlled by changing the Lewis acids (Zhu et al., 2014).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through empirical studies and contribute to the understanding of the compound's stability and reactivity under different conditions.
Chemical Properties Analysis
The chemical properties of "1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide" can be inferred from studies on related compounds. Sulfonamide derivatives exhibit a range of biological activities, including inhibition of carbonic anhydrase isozymes and potential antifungal and antibacterial activities. For example, compounds synthesized by Mert et al. (2016) showed inhibitory effects on human cytosolic carbonic anhydrase I and II, indicating the potential therapeutic applications of these molecules (Mert et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-Methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide is a compound that falls within the broader class of sulfonamide-containing heterocycles, which have been extensively researched for their biological activities. Compounds with the sulfonamide moiety have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, sulfone-linked bis heterocycles, which include structures akin to 1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide, have shown pronounced antimicrobial activity, highlighting the potential of these compounds in therapeutic applications (Padmavathi et al., 2008).
Chemical Synthesis and Applications
The chemical synthesis of sulfonamide derivatives, including those similar to the subject compound, has been a significant area of research due to their diverse biological activities. Research into the synthesis of novel sulfonamide compounds has led to the development of various methodologies that are not only efficient but also environmentally friendly, employing green chemistry principles. For example, the Brønsted acidic ionic liquid-catalyzed tandem reaction has been used for the regioselective synthesis of pyrano[3,2-c]coumarins under solvent-free conditions, demonstrating a commitment to developing sustainable chemical synthesis processes (Mahato et al., 2017).
Advanced Material Development
Beyond pharmaceutical applications, compounds with the sulfonamide moiety have found use in advanced materials research. Novel surfactant-like pyrene derivatives containing a triazole unit have been synthesized, which aggregate in aqueous phase and can be used as multi-functional fluorescent probes. Such compounds offer potential applications in sensing, highlighting the versatility of sulfonamide derivatives in developing new materials for technological applications (Zhang et al., 2014).
Propiedades
IUPAC Name |
1-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2S/c1-9(2)11(8-17-12-4-5-13-17)15-20(18,19)10-6-14-16(3)7-10/h4-7,9,11,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSNJJWHOZDFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)
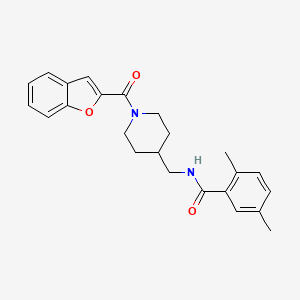
![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)
![5-(6-Methylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride](/img/structure/B2488877.png)
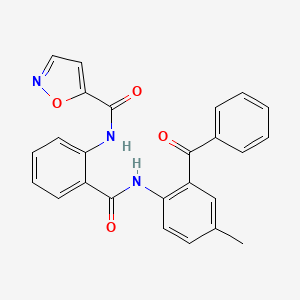
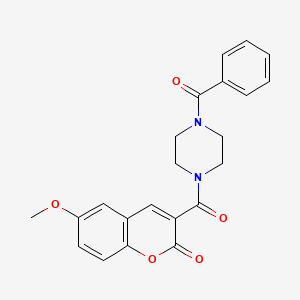
![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)
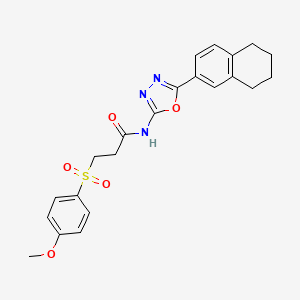
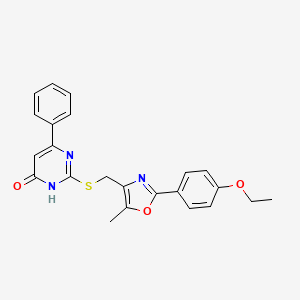
![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)

